molecular formula C17H18FNO3S B2825870 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one CAS No. 1240932-14-2

1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one

Cat. No.: B2825870
CAS No.: 1240932-14-2
M. Wt: 335.39
InChI Key: DKAAYCCKDARXNG-UHFFFAOYSA-N
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Description

    Ethoxyethyl Chain: The ethoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Fluorophenoxy Group: The fluorophenoxy moiety is typically added through etherification reactions involving 4-fluorophenol and suitable alkylating agents.

    Thiophenyl Group: The thiophenyl group is incorporated through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Azetidinone Core:

      Starting Materials: The synthesis begins with the preparation of the azetidinone core, often through a [2+2] cycloaddition reaction between an imine and a ketene.

      Reaction Conditions: This reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

    1-(2-Ethoxyethyl)-3-(4-chlorophenoxy)-4-(thiophen-3-yl)azetidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Ethoxyethyl)-3-(4-methylphenoxy)-4-(thiophen-3-yl)azetidin-2-one: Contains a methyl group instead of fluorine.

    1-(2-Ethoxyethyl)-3-(4-bromophenoxy)-4-(thiophen-3-yl)azetidin-2-one: Features a bromine atom in place of fluorine.

Uniqueness: The presence of the fluorophenoxy group in 1-(2-ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one imparts unique electronic properties and potential biological activity compared to its analogs with different substituents. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-ethoxyethyl)-3-(4-fluorophenoxy)-4-thiophen-3-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-2-21-9-8-19-15(12-7-10-23-11-12)16(17(19)20)22-14-5-3-13(18)4-6-14/h3-7,10-11,15-16H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAAYCCKDARXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(C(C1=O)OC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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